[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate
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Overview
Description
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate is a complex organic compound that contains a purine base, a sugar moiety, and a phosphate group. This compound is of significant interest in the fields of biochemistry and molecular biology due to its structural similarity to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the sugar moiety, and the introduction of the phosphate group. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the specific oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced sugar moieties. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate has numerous scientific research applications, including:
Chemistry: The compound is used as a model system to study nucleotide chemistry and the mechanisms of various biochemical reactions.
Biology: It serves as a tool to investigate the structure and function of nucleic acids, as well as the interactions between nucleotides and proteins.
Medicine: The compound is explored for its potential therapeutic applications, such as antiviral and anticancer agents, due to its structural similarity to natural nucleotides.
Industry: It is used in the development of diagnostic assays and biotechnological applications, including the synthesis of modified nucleotides for various purposes.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate involves its interaction with specific molecular targets, such as enzymes and receptors involved in nucleotide metabolism. The compound can mimic natural nucleotides, allowing it to participate in biochemical pathways and exert its effects by inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate include other nucleotide analogs, such as:
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Cytidine triphosphate (CTP)
- Thymidine triphosphate (TTP)
Uniqueness
What sets this compound apart from these similar compounds is its specific structural modifications, which can confer unique properties and functionalities. These modifications can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H18N5O8P |
---|---|
Molecular Weight |
403.28 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate |
InChI |
InChI=1S/C13H18N5O8P/c1-2-7(19)26-10-6(3-24-27(21,22)23)25-13(9(10)20)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20H,2-3H2,1H3,(H2,14,15,16)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
VKKVZKUGSFBTTD-ZRFIDHNTSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Canonical SMILES |
CCC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origin of Product |
United States |
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